gamma-Asarone

Vue d'ensemble

Description

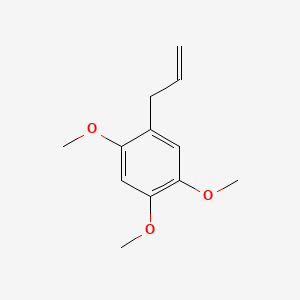

Gamma-Asarone, also known as 1-allyl-2,4,5-trimethoxybenzene, is an organic compound belonging to the class of anisoles. It is one of the three isomers of asarone, the other two being alpha-asarone and beta-asarone. This compound is primarily found in the essential oils of certain plants, particularly those in the Piperaceae and Lauraceae families . This compound has been studied for its potential pharmacological properties and applications in various fields.

Méthodes De Préparation

Gamma-Asarone can be synthesized through several methods, including chemical synthesis and extraction from natural sources.

Chemical Synthesis: One common synthetic route involves the methylation of 1-allyl-2,4,5-trihydroxybenzene using methyl iodide in the presence of a base such as potassium carbonate.

Extraction from Natural Sources: this compound can be extracted from the essential oils of plants such as Aniba hostmanniana.

Analyse Des Réactions Chimiques

Dehydrogenation to Cinnamaldehyde Derivatives

Gamma-Asarone undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous solvents (e.g., methanol, dioxane):

-

Conditions : 1.0–1.3 molar equivalents of DDQ, 6–18 hours, yields 41–72% depending on solvent and catalyst support (e.g., silica gel) .

-

Byproduct : The reaction produces trans-2,4,5-trimethoxycinnamaldehyde as a side product (4–11% yield) .

Hydrogenation to Phenylpropane Derivatives

Catalytic hydrogenation reduces the allyl group to propane:

Hepatic Epoxidation and Hydroxylation

In mammalian liver microsomes, this compound undergoes:

-

Epoxidation : Formation of (Z)-asarone-1',2'-epoxide, hydrolyzing to erythro- and threo-diols .

-

Hydroxylation : Side-chain hydroxylation at the 1' or 3' positions, yielding alcohols (e.g., 1'-hydroxyasarone) .

| Metabolic Pathway | Product(s) | Relative Contribution (Human) |

|---|---|---|

| Epoxidation | 1',2'-Epoxide derivatives | 71–75% |

| Hydroxylation | 1'- or 3'-Hydroxyasarone | 15–21% |

| O-Demethylation | Mono-demethylated metabolites | 8–10% |

Key Enzymes : Cytochrome P450 isoforms (CYP2C9, CYP3A4) .

Side-Chain Oxidation

Oxidative cleavage of the allyl group forms 2,4,5-trimethoxyphenylacetone:

Demethylation

Methoxy groups undergo O-demethylation under acidic or enzymatic conditions:

Comparative Reactivity with Isomers

Structural Influence : this compound’s 1,2,4-trimethoxy configuration enhances epoxidation efficiency compared to alpha/beta isomers .

Applications De Recherche Scientifique

Pharmacological Applications

Gamma-Asarone exhibits a wide range of pharmacological effects. Below are some key areas where this compound has demonstrated therapeutic potential:

- Neuroprotective Effects : Research indicates that this compound has neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies show that it can mitigate oxidative stress and neuroinflammation, promoting neuronal survival and potentially improving cognitive function .

- Antioxidant Activity : this compound has been shown to exhibit significant antioxidant effects, which can help in preventing cellular damage caused by free radicals. This property is crucial for conditions related to oxidative stress.

- Antiviral Properties : Recent studies have highlighted the antiviral activities of this compound against various viruses. For instance, it has shown effectiveness against murine norovirus, suggesting its potential as a scaffold for developing antiviral agents .

- Anti-cancer Effects : Preliminary research suggests that this compound may possess anticancer properties by inhibiting the proliferation of cancer cells. Further studies are needed to explore its efficacy across different cancer types .

Neuroprotective Effects in Animal Models

A study investigated the effects of beta-asarone (a related compound) on cognitive function in Alzheimer’s disease models. Results indicated that administration of beta-asarone improved cognitive performance and reduced biochemical markers of oxidative stress in the brain . Although this study focused on beta-asarone, it provides insights into the potential applications of this compound due to their similar properties.

Antiviral Activity Against Norovirus

In another study, extracts containing asarones were tested for their antiviral efficacy against murine norovirus. The results showed significant reductions in viral plaques when treated with this compound, indicating its potential use in developing antiviral therapies .

Comparative Overview of Asarones

| Property | Alpha-Asarone | Beta-Asarone | This compound |

|---|---|---|---|

| Neuroprotective | Yes | Yes | Yes |

| Antioxidant | Moderate | High | High |

| Antiviral | Limited | Limited | Significant |

| Anti-cancer | Promising | Promising | Emerging |

| Toxicity | Moderate | High | Low |

Mécanisme D'action

The mechanism of action of gamma-Asarone involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it can inhibit the activity of enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases .

Comparaison Avec Des Composés Similaires

Gamma-Asarone is one of the three isomers of asarone, the other two being alpha-asarone and beta-asarone.

Alpha-Asarone: This isomer is found in the essential oils of plants in the Aristolochiaceae and Acoraceae families.

Beta-Asarone: This isomer is also found in the essential oils of Acorus species.

This compound is unique in its chemical structure, which allows it to interact with different molecular targets and exhibit distinct pharmacological properties. Its allylic side chain differentiates it from the propenylic side chains of alpha-asarone and beta-asarone, contributing to its unique reactivity and biological activity .

Activité Biologique

Gamma-asarone, a natural compound primarily found in the essential oil of Acorus calamus, has garnered attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is an allylic phenylpropene, structurally related to other asarones such as α-asarone and β-asarone. While α- and β-asarone have been extensively studied for their neuroprotective and anti-inflammatory properties, this compound's biological activities are less documented but equally significant.

1. Neuroprotective Effects

Recent studies indicate that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases.

- Mechanism of Action : this compound mitigates oxidative stress and reduces neuroinflammation. It enhances the expression of neurotrophic factors and promotes neuronal survival.

- Case Study : In a study involving hippocampal neurons exposed to oxidative stress, this compound significantly improved cell viability and reduced apoptosis markers such as caspase-3 activation .

| Study Model | Dose | Effect | Reference |

|---|---|---|---|

| Hippocampal neurons | 36 μM | ↑ Cell survival, ↓ Apoptosis | |

| BV-2 microglia | 10-250 μM | ↓ Neuroinflammation |

2. Antioxidant Activity

This compound has been shown to possess strong antioxidant properties, which contribute to its protective effects against cellular damage.

- Research Findings : In vitro studies demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells .

3. Anti-Inflammatory Activity

Studies have indicated that this compound can inhibit pro-inflammatory cytokines and modulate inflammatory pathways.

- Mechanism : It reduces the activation of NF-κB and other inflammatory mediators in microglial cells, which are crucial in neuroinflammatory responses .

4. Cardiovascular Protection

This compound has potential cardiovascular benefits, including myocardial protection.

- Findings : In animal models of myocardial ischemia, this compound administration resulted in decreased myocardial injury markers and improved cardiac function .

| Study Model | Dose | Effect | Reference |

|---|---|---|---|

| Rats with myocardial ischemia | 40 mg/kg | ↓ Injury markers, ↑ Cardiac function |

5. Antiviral Properties

Recent investigations have revealed that this compound exhibits antiviral activity against various viruses.

- Study Example : In vitro assays showed that this compound significantly inhibited the replication of norovirus by blocking viral binding to host cells .

Toxicological Profile

Despite its beneficial activities, it is essential to consider the safety profile of this compound. Research indicates that while it possesses therapeutic potential, high doses may lead to toxicity.

- Toxicity Studies : this compound has been evaluated for acute toxicity in animal models, with findings suggesting a relatively safe profile at therapeutic doses but potential risks at higher concentrations .

Summary of Research Findings

This compound's biological activity encompasses a range of pharmacological effects:

- Neuroprotection through antioxidant and anti-inflammatory mechanisms.

- Cardiovascular protection by reducing myocardial injury.

- Antiviral activity against noroviruses.

These findings underscore the therapeutic potential of this compound in treating various neurological and cardiovascular conditions.

Propriétés

IUPAC Name |

1,2,4-trimethoxy-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNAUZZQBAIQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CC=C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201743 | |

| Record name | Benzene, 1,2,4-trimethoxy-5-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Asarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5353-15-1 | |

| Record name | γ-Asarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5353-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Asarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-trimethoxy-5-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMMA-ASARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4G4B8R48N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Asarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 °C | |

| Record name | gamma-Asarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.